

An In-depth Technical Guide to Fmoc-L-cyclohexylalanine

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Compound of Interest

Compound Name: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid

Cat. No.: B557715

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Fmoc-L-cyclohexylalanine is a pivotal amino acid derivative utilized extensively in peptide synthesis and drug discovery.^[1] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS). The incorporation of the bulky cyclohexyl side chain offers a strategic advantage in designing peptides with enhanced metabolic stability and improved pharmacokinetic profiles.^[2]

Chemical Structure and Formula

Fmoc-L-cyclohexylalanine, also known as Fmoc-L-Cha-OH, is characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen of L-cyclohexylalanine.^{[1][3]} The L-cyclohexylalanine moiety is an analog of phenylalanine where the phenyl ring is replaced by a cyclohexyl group.

Chemical Formula: C₂₄H₂₇NO₄^{[1][3][4][5][6]}

Synonyms: Fmoc-L-Cha-OH, Fmoc-3-cyclohexyl-L-alanine, (S)-N-Fmoc-amino-2-cyclohexylpropanoic acid^{[1][3]}

Caption: Chemical structure of Fmoc-L-cyclohexylalanine.

Physicochemical Properties

The properties of Fmoc-L-cyclohexylalanine make it a valuable building block in peptide synthesis. A summary of its key quantitative data is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₂₄ H ₂₇ NO ₄	[1] [3] [4] [5] [6]
Molecular Weight	393.47 g/mol	[1] [3] [4]
Melting Point	125-132 °C	[1] [5]
Appearance	White to off-white solid/powder	[7]
Purity	≥ 99% (HPLC)	[1]
Optical Rotation	$[\alpha]^{20}_D = -24.0 \pm 2^\circ$ (c=1, DMF)	[1]
Storage Temperature	2-8 °C	[1] [5] [7]

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol details the manual Fmoc-based solid-phase synthesis of a peptide incorporating Fmoc-L-cyclohexylalanine. This method is fundamental to the creation of custom peptides for research and therapeutic development.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials and Reagents:

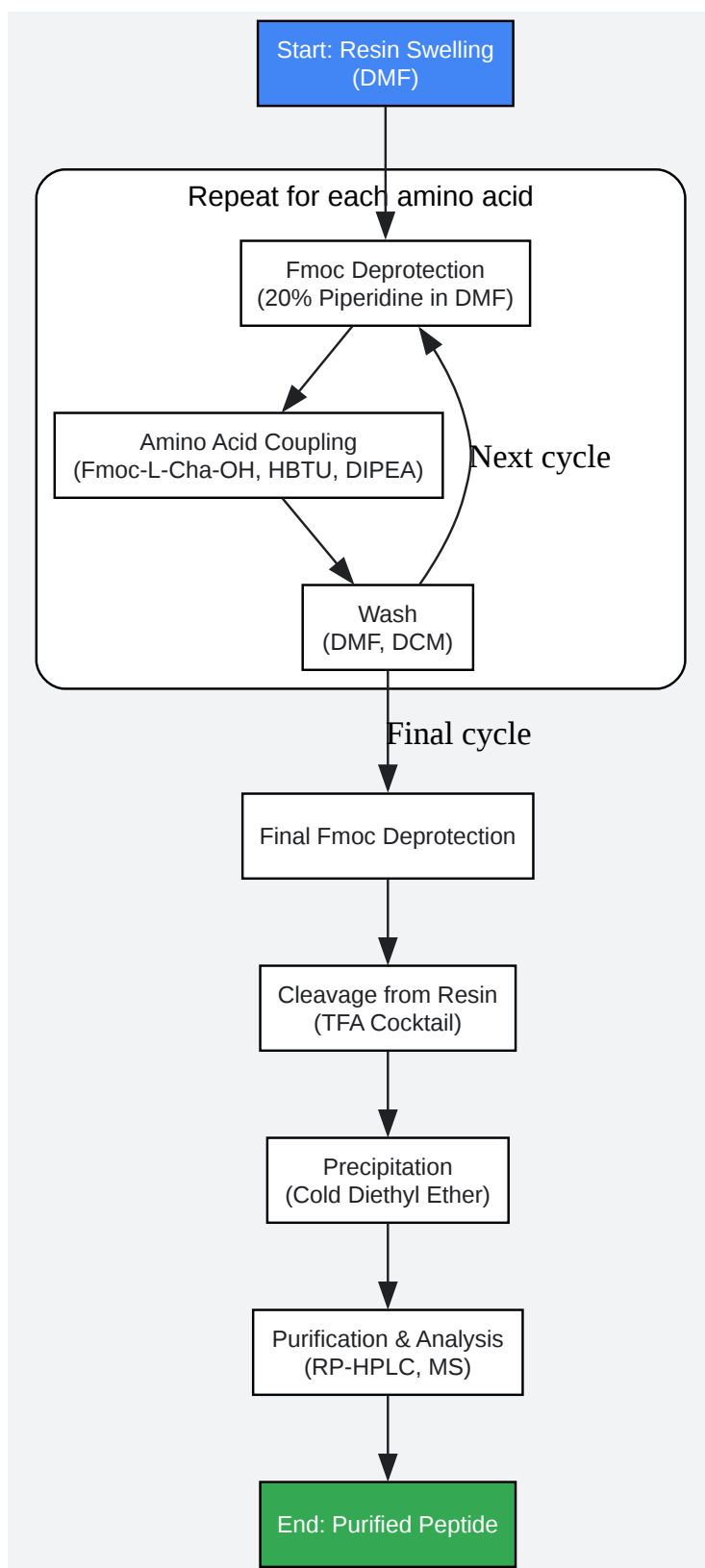
- Rink Amide resin[\[2\]](#)
- Fmoc-L-cyclohexylalanine (Fmoc-L-Cha-OH)[\[2\]](#)
- Other required Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF), peptide synthesis grade[\[2\]](#)
- Dichloromethane (DCM), peptide synthesis grade[\[2\]](#)
- 20% Piperidine in DMF[\[2\]](#)

- N,N'-Diisopropylethylamine (DIPEA)[2]
- HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[2]
- Trifluoroacetic acid (TFA)[2]
- Triisopropylsilane (TIS)[2]
- HPLC grade water
- Cold diethyl ether[2]
- Solid-phase synthesis vessel
- Shaker/rocker

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for a minimum of 30 minutes in a synthesis vessel with gentle agitation.[2]
- Fmoc Deprotection:
 - Treat the resin with a 20% solution of piperidine in DMF for 5 minutes and drain.
 - Repeat the treatment for an additional 15-20 minutes.
 - Thoroughly wash the resin with DMF to remove all traces of piperidine.[2]
- Amino Acid Coupling (Incorporation of Fmoc-L-cyclohexylalanine):
 - In a separate vial, dissolve 3-4 equivalents of Fmoc-L-cyclohexylalanine and HBTU in DMF.
 - Activate the amino acid by adding 6-8 equivalents of DIPEA to the solution.
 - Allow the activation to proceed for 1-2 minutes.

- Add the activated Fmoc-L-Cha-OH solution to the deprotected resin and agitate for 1-2 hours.
- Monitor the reaction completion using a Kaiser test; a negative result (yellow beads) indicates completion.[\[2\]](#)
- Washing: After complete coupling, drain the solution and wash the resin with DMF and then with DCM.[\[2\]](#)
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.[\[2\]](#)
- Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.
- Cleavage and Deprotection:
 - Prepare a cleavage cocktail, typically consisting of TFA, water, and TIS (e.g., 95:2.5:2.5 ratio).[\[8\]](#)
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[\[2\]](#)[\[8\]](#)
 - Filter the resin and collect the filtrate containing the cleaved peptide.[\[2\]](#)
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[\[2\]](#)
 - Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[\[2\]](#)
 - The crude peptide can then be purified using preparative RP-HPLC.



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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

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